

An In-Depth Technical Guide to Fmoc-L-homoarginine Hydrochloride

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Compound of Interest

Compound Name: *Fmoc-L-homoarginine hydrochloride*

Cat. No.: *B15540783*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-L-homoarginine hydrochloride**, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a representative experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of the L-homoarginine residue, including its role in the nitric oxide signaling pathway and its interaction with alkaline phosphatase.

Core Physicochemical Properties

Fmoc-L-homoarginine hydrochloride is a derivative of the non-proteinogenic amino acid L-homoarginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis. The hydrochloride salt form enhances its stability and solubility.

Property	Value
Molecular Weight	~446.93 g/mol
Molecular Formula	C ₂₂ H ₂₇ ClN ₄ O ₄
CAS Number	208174-14-5
Appearance	White to off-white powder
Purity	Typically ≥98% (HPLC)
Solubility	Soluble in dimethylformamide (DMF) and other polar organic solvents used in peptide synthesis.
Storage	Store at 2-8°C in a dry, well-ventilated place.
Key Functional Groups	Fmoc Group: A base-labile protecting group for the α-amino group. Guanidinium Group: A strongly basic side chain that is typically protonated at physiological pH. Carboxylic Acid: The site for coupling to the growing peptide chain.

Experimental Protocol: Incorporation of Fmoc-L-homoarginine hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

This section outlines a representative protocol for the incorporation of **Fmoc-L-homoarginine hydrochloride** into a peptide sequence using manual or automated Fmoc-SPPS. The specific resin and coupling reagents may be varied based on the desired C-terminus (acid or amide) and the specific requirements of the peptide sequence.

Materials:

- **Fmoc-L-homoarginine hydrochloride**

- Appropriate solid support (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal acid)
- Peptide synthesis grade Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Coupling reagents: e.g., a mixture of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or pre-activated esters like HATU/HBTU with a base such as N,N-Diisopropylethylamine (DIPEA).
- Washing solvents: DMF, DCM, and Isopropanol (IPA)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio)
- Cold diethyl ether for peptide precipitation

Procedure:

- Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes) to ensure complete removal. The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-adduct.
- Amino Acid Coupling:
 - **Fmoc-L-homoarginine hydrochloride** (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.
 - The coupling reagents are added to the amino acid solution to activate the carboxylic acid group. For example, if using DIC/Oxyma, these are added in equimolar amounts to the amino acid.

- The activated **Fmoc-L-homoarginine hydrochloride** solution is then added to the deprotected resin.
- The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: Following the coupling step, the resin is washed extensively with DMF, DCM, and IPA to remove any unreacted reagents and by-products.
- Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
- Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, such as TFA/TIS/Water. This reaction is typically carried out for 2-3 hours at room temperature.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. Further purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).



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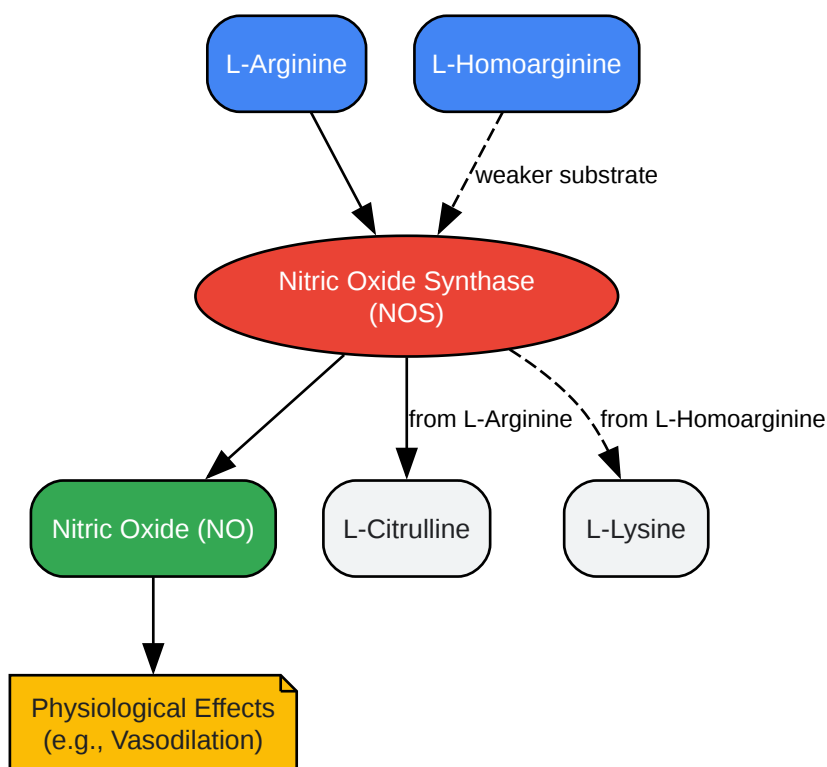
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-L-homoarginine hydrochloride**.

Biological Significance of L-Homoarginine

Once incorporated into a peptide and deprotected, the L-homoarginine residue can impart significant biological properties. L-homoarginine is an analogue of L-arginine and can participate in several important physiological pathways.

The L-Arginine/L-Homoarginine/Nitric Oxide Pathway

L-homoarginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation.[1] Although it is a weaker substrate for NOS compared to L-arginine, its presence can influence NO production.[2]



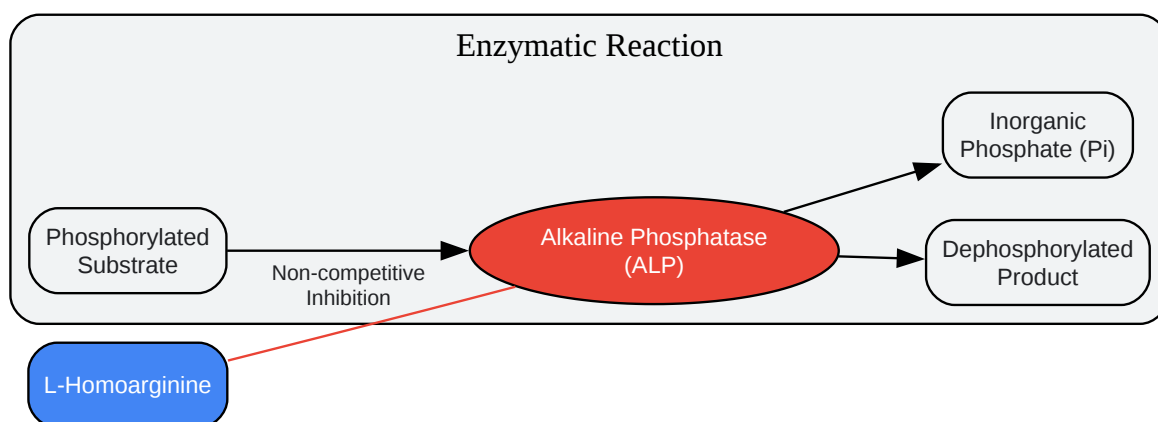
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Caption: The L-Arginine/L-Homoarginine/Nitric Oxide (NO) signaling pathway.

Inhibition of Alkaline Phosphatase

L-homoarginine is known to be a non-competitive inhibitor of certain alkaline phosphatase (ALP) isoenzymes.[3][4] ALPs are a group of enzymes that remove phosphate groups from

various molecules. The inhibition of ALP by L-homoarginine is isoenzyme-specific, with tissue non-specific alkaline phosphatases (found in liver, bone, and kidney) being more sensitive than intestinal and placental forms.[5] This inhibitory action can be relevant in various physiological and pathological processes where ALP activity is dysregulated.



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Caption: Mechanism of non-competitive inhibition of Alkaline Phosphatase (ALP) by L-Homoarginine.

Applications in Drug Development and Research

The unique properties of L-homoarginine make its Fmoc-protected counterpart a valuable tool in several areas of research and development:

- **Peptide-Based Therapeutics:** Incorporation of L-homoarginine can enhance the biological activity and improve the pharmacokinetic profile of therapeutic peptides. Its cationic nature can facilitate interactions with cellular membranes and target proteins.
- **Enzyme Inhibitors:** Peptides containing L-homoarginine can be designed as specific inhibitors for enzymes such as alkaline phosphatases or other targets where a guanidinium group is important for binding.
- **Probes for Biological Systems:** Synthesizing peptides with L-homoarginine allows for the investigation of the roles of this amino acid in various biological processes, including nitric

oxide signaling and protein-protein interactions.

In conclusion, **Fmoc-L-homoarginine hydrochloride** is a versatile and important reagent for chemical biologists, medicinal chemists, and drug development professionals. A thorough understanding of its properties and applications is crucial for its effective use in the synthesis of novel peptides with tailored biological functions.

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